N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-(2-Methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a substituted oxamide derivative featuring two distinct aromatic moieties: a 2-methoxyphenyl group and a 2-(4-methoxyphenyl)ethyl side chain. The ethanediamide (oxalamide) core provides a rigid scaffold for hydrogen bonding and molecular recognition, while the methoxy substituents modulate electronic properties and solubility. This compound has drawn interest in medicinal chemistry due to structural similarities with bioactive acetamides and ethanediamides targeting enzymes such as protein tyrosine phosphatases (PTPs) and serotonin receptors .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-14-9-7-13(8-10-14)11-12-19-17(21)18(22)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWINWSLOMUBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2-methoxyaniline with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives
Compounds 3a , 3b , and 3c (Figure 1) share the N-[2-(4-methoxyphenyl)ethyl] backbone but differ in their acetamide substituents. A 3D-QSAR (CoMFA) model predicted their inhibitory activity against PTPs as 3a > 3b > 3c , which aligned partially with experimental IC₅₀ values:
- 3a (naphthalen-1-yl): IC₅₀ = 69 µM
- 3c (phenoxy): IC₅₀ = 74 µM
- 3b (2-nitrophenyl): IC₅₀ = 87 µM
In vivo, these compounds reduced blood glucose levels in diabetic rat models at 100 mg/kg:
| Compound | Sucrose-Loaded Model (% Reduction) | Streptozotocin-Induced Model (% Reduction) |
|---|---|---|
| 3a | 25.1 | 21.4 |
| 3b | 19.8 | 17.5 |
| 3c | 24.6 | 20.6 |
Key Insight : The naphthalen-1-yl group in 3a enhances activity due to hydrophobic interactions, while electron-withdrawing groups (e.g., nitro in 3b ) reduce efficacy .
Ethanediamides with Heterocyclic Substituents
- N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (): Incorporates a fluorophenyl-thiazolotriazole moiety, which likely improves binding to kinases or GPCRs. Its molecular weight (MW = 496.52 g/mol) and polar surface area suggest moderate bioavailability.
Comparison : The target compound lacks heterocyclic systems but retains dual methoxy groups, favoring interactions with aromatic residues in enzyme binding pockets.
Anti-Cancer Acetamide Derivatives
Compounds 38, 39, and 40 () exhibit quinazoline-sulfonyl acetamide structures with methoxyphenyl groups. Notable anti-cancer activities include:
| Compound | Substituents | Cell Line Activity (IC₅₀, µM) |
|---|---|---|
| 38 | 4-Methoxyphenyl + pyrrolidinyl | HCT-1, SF268, MCF-7: <10 |
| 39 | 2-Methoxyphenyl + piperidinyl | HT-15, PC-3: ~15 |
| 40 | 4-Methoxyphenyl + morpholinyl | Broad activity: ~12 |
Key Insight : Methoxy positioning (para vs. ortho) and sulfonyl groups significantly influence potency. The target compound’s ethanediamide core may offer superior hydrogen-bonding capacity compared to acetamides .
Serotonin Receptor-Targeting Analogs
18F-Mefway and 18F-FCWAY () are fluorinated cyclohexanecarboxamides with piperazinyl-ethyl chains. While structurally distinct, their methoxyphenyl groups are critical for 5-HT₁ₐ receptor affinity. The target compound’s ethanediamide group could mimic carboxamide interactions but lacks fluorination for PET imaging utility .
Research Implications and Limitations
While the target compound’s exact pharmacological profile remains underexplored, structural analogs suggest that dual methoxy groups and the ethanediamide core could optimize enzyme inhibition or receptor binding. However, the absence of fluorination or heterocyclic systems may limit its utility in imaging or kinase targeting. Further synthesis and screening are warranted to validate these hypotheses.
Biological Activity
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.42 g/mol. Its structure includes two methoxyphenyl groups, which are believed to enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The presence of methoxy groups is thought to contribute to its reactivity and ability to interact with biological targets. Here are some key findings:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Activity : The compound has shown cytotoxic effects in vitro against several cancer cell lines. Mechanistically, it may induce apoptosis through the generation of reactive intermediates following bioreduction of the nitro group present in similar compounds.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
- Reactive Intermediate Formation : The nitro group can be reduced within biological systems, leading to reactive species that can damage cellular components, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Similar Compound A | Anticancer (MDA-MB-231) | 5.0 | |
| Similar Compound B | Antimicrobial (Bacillus subtilis) | 7.5 | |
| Similar Compound C | Cytotoxic (HL-60) | 11.4 |
Notable Research Findings
- Anticancer Efficacy : A study on structurally related compounds demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of 5.0 µM, suggesting that similar mechanisms may be applicable to this compound.
- Antimicrobial Properties : Research highlighted that compounds with methoxy substitutions exhibited enhanced antimicrobial activity against various pathogens, indicating a potential for this compound in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
